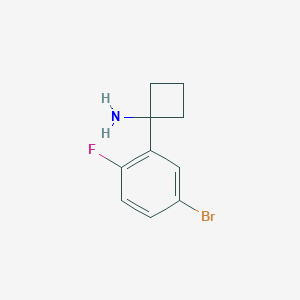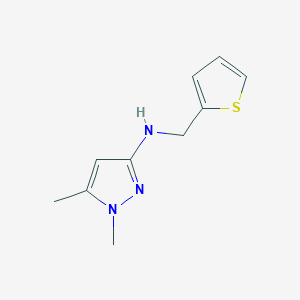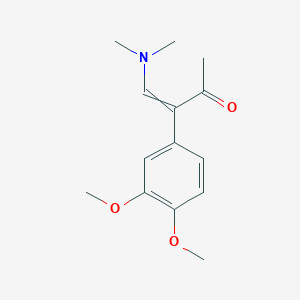
1-(5-Bromo-2-fluorophenyl)cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-fluorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11BrFN. It is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 2nd position on a phenyl ring, which is attached to a cyclobutanamine group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclobutanamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-fluorophenyl)cyclobutanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The cyclobutanamine group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclobutanamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-fluorophenyl)cyclobutanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Bromo-2-chlorophenyl)cyclobutanamine
- 1-(5-Bromo-2-methylphenyl)cyclobutanamine
- 1-(5-Bromo-2-iodophenyl)cyclobutanamine
Uniqueness
1-(5-Bromo-2-fluorophenyl)cyclobutanamine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring
Eigenschaften
Molekularformel |
C10H11BrFN |
|---|---|
Molekulargewicht |
244.10 g/mol |
IUPAC-Name |
1-(5-bromo-2-fluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
InChI-Schlüssel |
DOFUTYUXKOPVES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=C(C=CC(=C2)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740677.png)

![3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11740691.png)
![5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11740700.png)


![2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B11740713.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11740745.png)
amine](/img/structure/B11740753.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740757.png)

![4-[6-(2-Aminopyrimidin-4-yl)-3-methoxypyridin-2-yl]pyrimidin-2-amine](/img/structure/B11740761.png)
![(3-ethoxypropyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740762.png)
